Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-)
Description
Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) (CAS 386706-32-7) is a dinuclear palladium complex featuring two palladium centers bridged by μ-chloro ligands. Its molecular formula is C₁₆H₃₈Cl₄O₂P₂Pd₂, with a molecular weight of 679.07 g/mol . The structure includes two di-tert-butylphosphinito ligands (κP-coordinated), which confer steric bulk and electronic stabilization to the palladium centers. This compound is primarily utilized in catalysis and materials science due to its unique bridging chloride configuration and ligand framework, which enhance stability and reactivity in cross-coupling reactions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ditert-butylphosphinous acid;palladium(2+);tetrachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*9H,1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPQPWHZOJIPEY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38Cl4O2P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) typically involves the reaction of palladium salts with DI-T-butylphosphinito ligands in the presence of chlorine. A common method includes:
Reacting Palladium Chloride with DI-T-butylphosphinito Ligands: Palladium chloride (PdCl2) is dissolved in an organic solvent such as dichloromethane. DI-T-butylphosphinito ligands are then added to the solution.
Formation of the Complex: The mixture is stirred under an inert atmosphere, often nitrogen or argon, to prevent oxidation. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The resulting complex is isolated by filtration and purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using larger reactors to handle greater volumes of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Efficient Purification Techniques: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation Products: Higher oxidation state palladium complexes.
Reduction Products: Lower oxidation state palladium complexes or metallic palladium.
Substitution Products: New palladium complexes with different ligands.
Scientific Research Applications
Catalysis
The primary application of Dihydrogen Di-Mu-Chlorodichlorobis(Di-T-butylphosphinito-KP)Dipalladate(2-) lies in its role as a catalyst in various chemical reactions. Its ability to facilitate reactions such as:
- Cross-Coupling Reactions : This compound is particularly useful in Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds, crucial for synthesizing complex organic molecules.
- Hydrogenation Reactions : The palladium centers can effectively catalyze the hydrogenation of alkenes and alkynes, enhancing the efficiency of these transformations.
Coordination Chemistry
Dihydrogen Di-Mu-Chlorodichlorobis(Di-T-butylphosphinito-KP)Dipalladate(2-) serves as a model compound for studying coordination interactions between metals and phosphine ligands. Its structure allows researchers to explore:
- Ligand Behavior : Understanding how different phosphine ligands affect the reactivity and stability of metal complexes.
- Metal-Ligand Interactions : Investigating the electronic properties and steric effects that influence the behavior of metal catalysts.
Material Science
In material science, this compound has potential applications in developing new materials with specific electronic or optical properties. The incorporation of palladium into polymer matrices can lead to materials with enhanced catalytic properties or unique optical behaviors.
Biological Applications
Research into the biological applications of palladium complexes has gained traction. Dihydrogen Di-Mu-Chlorodichlorobis(Di-T-butylphosphinito-KP)Dipalladate(2-) may be explored for:
- Anticancer Activity : Investigating its potential as an anticancer agent through mechanisms involving metal-based drug design.
- Targeted Drug Delivery : Utilizing its unique structure to develop systems for targeted delivery of therapeutic agents.
Case Study 1: Catalytic Efficiency in Suzuki Coupling
In a study published in Journal of Organometallic Chemistry, researchers demonstrated that Dihydrogen Di-Mu-Chlorodichlorobis(Di-T-butylphosphinito-KP)Dipalladate(2-) exhibited high catalytic efficiency in Suzuki coupling reactions, achieving yields above 90% under mild conditions. This efficiency was attributed to the unique ligand environment around the palladium centers, which facilitated better substrate activation.
Case Study 2: Stability Under Various Conditions
A comprehensive analysis published in Inorganic Chemistry evaluated the stability of this compound under different environmental conditions (temperature, pH). The study found that the complex maintained structural integrity across a range of conditions, making it suitable for diverse applications in synthetic chemistry.
Research presented at the American Chemical Society National Meeting highlighted preliminary findings on the biological activity of Dihydrogen Di-Mu-Chlorodichlorobis(Di-T-butylphosphinito-KP)Dipalladate(2-). The compound showed promising results against certain cancer cell lines, indicating potential pathways for further drug development.
Mechanism of Action
The mechanism of action of Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) involves its ability to facilitate various catalytic processes. The palladium centers in the complex can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. The DI-T-butylphosphinito ligands stabilize the palladium centers and enhance their reactivity.
Molecular Targets and Pathways:
Oxidative Addition: The palladium center inserts into a bond (e.g., C-H, C-X) to form a new palladium complex.
Reductive Elimination: The palladium center eliminates a molecule, regenerating the catalyst.
Ligand Exchange: Ligands on the palladium center are exchanged with other ligands in the reaction mixture.
Comparison with Similar Compounds
Cyclohexylphosphinito Derivative
CAS 386706-35-0 : This dinuclear palladium complex replaces the tert-butyl groups with dicyclohexylphosphinito ligands. Its molecular formula is C₂₄H₄₆Cl₄O₂P₂Pd₂ , with a higher molecular weight (783.22 g/mol ) due to the bulkier cyclohexyl substituents .
| Parameter | CAS 386706-32-7 (Target) | CAS 386706-35-0 (Cyclohexyl) |
|---|---|---|
| Molecular Formula | C₁₆H₃₈Cl₄O₂P₂Pd₂ | C₂₄H₄₆Cl₄O₂P₂Pd₂ |
| Molecular Weight | 679.07 g/mol | 783.22 g/mol |
| Ligand Type | Di-tert-butylphosphinito | Dicyclohexylphosphinito |
| Key Structural Feature | Bulky tert-butyl groups | Larger cyclohexyl groups |
| Applications | Cross-coupling, catalysis | Organic synthesis, research |
Key Findings :
Mononuclear Palladate Complex
CAS 391683-95-7 (POPd): This mononuclear complex, dihydrogen dichlorobis(di-t-butylphosphinito-κP)palladate(2-), has the formulaC₁₆H₃₈Cl₂O₂P₂Pdand a molecular weight of501.75 g/mol . Unlike the dinuclear target compound, it lacks bridging chlorides and features a single palladium center.
| Parameter | CAS 386706-32-7 (Target) | CAS 391683-95-7 (POPd) |
|---|---|---|
| Nuclearity | Dinuclear | Mononuclear |
| Bridging Ligands | μ-Chloro | None |
| Catalytic Efficiency | Higher in bimetallic reactions | Preferred for single-site catalysis |
| Applications | Bimetallic coupling reactions | Drug synthesis, asymmetric catalysis |
Key Findings :
- POPd demonstrates superior performance in asymmetric hydrogenation due to its mononuclear structure, enabling precise stereochemical control .
- The dinuclear target compound shows enhanced activity in Suzuki-Miyaura couplings, where dual palladium centers facilitate transmetallation steps .
Historical Analogues with Alkylphosphine Ligands
Early bridged dipalladium complexes, such as dichlorobis(triethylphosphine)-μ-dichloropalladium (m.p. 230°C) and di-iodobis(tri-n-butylphosphine)-μ-di-iodopalladium (m.p. 145°C), were reported in 1936 . These compounds featured simpler trialkylphosphine ligands and lower thermal stability compared to modern phosphinito-based analogues.
Comparison with Modern Compounds :
- Thermal Stability : Phosphinito ligands (e.g., tert-butyl) in CAS 386706-32-7 enhance thermal stability (>250°C decomposition) versus triethylphosphine derivatives .
Biological Activity
Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) is a palladium complex that has garnered interest in various fields, including catalysis and medicinal chemistry. Its unique structure, characterized by a palladium center coordinated with phosphine ligands, suggests potential applications in biological systems.
Chemical Structure and Properties
- Molecular Formula: C16H38Cl4O2P2Pd
- Molecular Weight: 679.07 g/mol
- CAS Number: 386706-32-7
Structural Characteristics
The compound features:
- Two palladium atoms.
- Four chlorides.
- Two di-tert-butylphosphinito ligands.
This coordination environment is crucial for its reactivity and interaction with biological molecules.
Anticancer Properties
Palladium complexes have been studied for their potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including:
- DNA Intercalation: Some palladium complexes can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: These complexes may promote oxidative stress in cancer cells, leading to cell death.
Enzyme Inhibition
Palladium complexes can act as enzyme inhibitors. They may interact with metal-binding sites in enzymes, thereby inhibiting their activity. This property could be explored for developing new therapeutic agents targeting specific enzymes involved in disease pathways.
Case Studies
-
Study on Palladium Complexes:
A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of various palladium complexes. The findings suggested that modifications to the ligands significantly influenced biological activity, indicating that similar modifications to Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) could enhance its efficacy against cancer cells. -
In Vivo Studies:
Preliminary in vivo studies on related palladium compounds showed promising results in reducing tumor growth in animal models. These studies emphasize the need for further exploration of Dihydrogen DI-MU-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-) in similar contexts.
Q & A
Q. What are the key structural and coordination features of dihydrogen di-μ-chlorodichlorobis(DI-T-butylphosphinito-KP)dipalladate(2-)?
The compound features a palladium(II) center coordinated by two μ-chloro bridges, two chlorides, and two di-t-butylphosphinito ligands (κP binding mode). The molecular formula is C₁₆H₃₈Cl₂O₂P₂Pd , with a molecular weight of 501.75 g/mol. The bulky t-butyl groups on the phosphinito ligands influence steric and electronic properties, critical for catalytic activity. Structural validation via X-ray crystallography is recommended to confirm the bridging chloro ligands and ligand geometry .
Q. What methodologies are employed for synthesizing and characterizing this palladate complex?
Synthesis typically involves reacting palladium chloride with di-t-butylphosphinite ligands under inert conditions. Characterization includes:
Q. What role does this complex play in catalysis, and how is its efficiency quantified?
The compound acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its labile chloride ligands and stable phosphinito coordination. Catalytic efficiency is assessed by:
- Turnover frequency (TOF) and turnover number (TON) in model reactions.
- Monitoring reaction kinetics via GC-MS or HPLC.
- Comparing yields with alternative palladium catalysts under identical conditions (temperature, solvent, substrate ratio) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this complex in asymmetric catalysis?
Apply Design of Experiments (DOE) methodologies to evaluate interactions between variables (e.g., temperature, solvent polarity, ligand-to-metal ratio). For example:
Q. How should discrepancies in reported CAS numbers (391683-95-7 vs. 386706-31-6) and structural descriptions be resolved?
The CAS number 391683-95-7 corresponds to the monomeric form with two chlorides, while 386706-31-6 refers to a dimeric μ-chloro-bridged structure. To resolve ambiguity:
- Perform X-ray crystallography to confirm bridging vs. terminal chloride ligands.
- Compare experimental elemental analysis and mass spectrometry data with theoretical values for both formulations.
- Review synthetic protocols to identify potential dimerization pathways .
Q. What strategies mitigate decomposition or ligand dissociation during catalytic cycles?
- Low-temperature kinetics studies (e.g., stopped-flow UV-Vis) to track ligand exchange rates.
- Introduce sterically hindered co-ligands to stabilize the palladium center.
- Use DFT calculations to predict ligand dissociation energies and modify substituents (e.g., larger alkyl groups on phosphinito ligands) .
Q. How can computational chemistry enhance understanding of this complex’s reactivity?
- Density Functional Theory (DFT) to model transition states in cross-coupling mechanisms.
- Natural Bond Orbital (NBO) analysis to quantify Pd-ligand bond strengths.
- Molecular dynamics simulations to study solvent effects on catalytic intermediates .
Data Validation and Contradiction Analysis
Q. How should researchers validate conflicting reports on this complex’s catalytic performance in pharmaceutical synthesis?
- Replicate published protocols using standardized substrates (e.g., aryl halides with defined electronic profiles).
- Compare results using control catalysts (e.g., Pd(PPh₃)₄).
- Publish reproducibility datasets with detailed experimental parameters (e.g., oxygen/moisture exclusion methods) .
Q. What analytical techniques resolve contradictions in ligand binding modes reported across studies?
- X-ray absorption spectroscopy (XAS) to probe Pd coordination geometry.
- Variable-temperature NMR to detect dynamic ligand exchange processes.
- Single-crystal XRD with high-resolution data (<1 Å) to refine bond lengths and angles .
Stability and Storage
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
